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Compound of Interest

Compound Name: 2-(2-Methoxyphenyl)morpholine

CAS No.: 1001940-35-7

Cat. No.: B1614134 Get Quote

Part 1: Introduction & Structural Significance[1]
2-(2-Methoxyphenyl)morpholine represents a critical pharmacophore in medicinal chemistry,

structurally analogous to the psychostimulant phenmetrazine (3-methyl-2-phenylmorpholine)

and the norepinephrine-dopamine releasing agent 2-phenylmorpholine. The presence of the

ortho-methoxy group on the phenyl ring introduces steric and electronic effects that distinguish

it from its para- and meta-isomers, altering its metabolic stability and receptor binding affinity.

This technical guide provides a rigorous framework for the spectroscopic identification of this

molecule. Unlike standard data repositories, this document focuses on the causality of spectral

features—explaining why signals appear where they do based on electronic shielding,

anisotropic effects, and fragmentation kinetics.

Structural Parameters[1][2][3][4][5][6][7][8][9]
Molecular Formula:ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline

ng-star-inserted">

[1]

Molecular Weight: 193.24 g/mol [2]

Monoisotopic Mass: 193.1103 Da[2]
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Key Functional Groups: Secondary amine (morpholine), Ether (anisole), Chiral center (C2).

[2]

Part 2: Mass Spectrometry (MS) Profiling
Mass spectrometry is the primary validation step for molecular weight and structural

connectivity.[2] For 2-(2-methoxyphenyl)morpholine, the fragmentation pattern is dictated by

the stability of the morpholine ring and the electron-donating nature of the methoxy group.

Ionization & Molecular Ion[10]
ESI(+) (Electrospray Ionization):

[M+H]⁺: Observed at m/z 194.12.[2] The nitrogen atom is the most basic site, readily

accepting a proton.[2]

Adducts: Common sodium adducts [M+Na]⁺ at m/z 216.10 may appear in unbuffered LC-

MS solvents.[2]

EI (Electron Impact, 70 eV):

Molecular Ion (

): Weak intensity at m/z 193.1.[2] The radical cation is unstable due to facile

-cleavage.[2]

Fragmentation Logic (MS/MS)
The fragmentation is driven by

-cleavage adjacent to the morpholine nitrogen and the benzylic position.
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m/z Fragment Proposed Structure Mechanistic Origin

193 Parent ion (low abundance).[2]

162

Loss of methoxy radical

(uncommon in EI, possible in

CID).

135

Base Peak (Likely). Loss of the

amine fragment (

) via Retro-Diels-Alder type

collapse or

-cleavage.

121

Tropylium ion derivative

(methoxy-benzyl cation)

formed by cleavage of the

morpholine ring from the

aromatic moiety.

86

Morpholine ring fragment (if

charge retention occurs on the

heterocycle).

Caption: Predicted fragmentation pathway for 2-(2-methoxyphenyl)morpholine under ESI-

MS/MS conditions.

Part 3: Nuclear Magnetic Resonance (NMR)
Characterization
NMR provides the definitive structural proof, specifically distinguishing the ortho-isomer from

meta or para analogs.[2]

^1H NMR (Proton) - 400 MHz, CDCl₃
Solvent Choice: CDCl₃ is preferred for resolution; DMSO-d₆ may broaden the NH signal due to

hydrogen bonding.[2]
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Position

Shift
(ngcontent-ng-
c1989010908="
" _nghost-ng-
c3017681703="
" class="inline
ng-star-
inserted">

ppm)

Multiplicity Integration
Assignment
Logic

Ar-H 7.40 - 7.20 Multiplet 2H

H6' (adjacent to

morpholine) and

H4'.[2]

Deshielded.

Ar-H 6.95 - 6.85 Multiplet 2H

H3' (ortho to

OMe) and H5'.[2]

Shielded by

electron donation

of OMe.

C2-H 4.65 - 4.75 dd 1H

Diagnostic

Signal. Benzylic

proton.[2]

Doublet of

doublets due to

coupling with

axial/equatorial

H3 protons.[2]

OCH₃ 3.82 Singlet 3H

Characteristic

methoxy signal.

[2] Sharp and

intense.

C6-H 3.90 - 4.05 Multiplet 1H

Ether-adjacent

proton in

morpholine ring

(Equatorial).[2]
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C6-H 3.75 - 3.85 Multiplet 1H

Ether-adjacent

proton (Axial).[2]

Overlap with

OMe possible.[2]

[3]

C3/C5-H 2.90 - 3.20 Multiplet 4H

Nitrogen-

adjacent protons.

[2] Complex due

to ring inversion.

[2]

NH 1.80 - 2.20 Broad s 1H

Exchangeable.[2]

Shift varies with

concentration/wa

ter.[2]

Critical Stereochemical Insight: The C2 proton appears as a doublet of doublets (dd).[2]

Hz (Large coupling to axial H3).[2]

Hz (Small coupling to equatorial H3).[2]

Note: If the morpholine ring adopts a chair conformation with the bulky aryl group equatorial

to minimize 1,3-diaxial interactions, the H2 proton is axial.

^13C NMR (Carbon) - 100 MHz, CDCl₃
The absence of carbonyl carbons and the presence of the methoxy carbon are key validators.

Aromatic Region (110 - 160 ppm):

157.0 ppm: C-O (Ipso to Methoxy).[2] Most deshielded.[2]

129.0 ppm: C-C (Ipso to Morpholine).[2]

128.5, 126.0, 120.5, 110.5 ppm: Remaining aromatic CH. The 110.5 ppm signal

corresponds to the carbon ortho to the methoxy group (shielded).[2]
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Aliphatic Region (40 - 80 ppm):

78.0 ppm: C2 (Benzylic ether carbon).[2]

67.0 ppm: C6 (Ether carbon).[2]

55.4 ppm:

(Methoxy).[2]

46.0 ppm: C3 (Amine carbon).[2]

45.0 ppm: C5 (Amine carbon).[2]

Part 4: Infrared Spectroscopy (IR)
IR is used primarily to confirm functional group integrity (Amine/Ether) and ensure no oxidation

(e.g., to lactam) has occurred.[2]

3300 - 3350 cm⁻¹ (Weak, Broad): N-H stretching vibration (Secondary amine).[2]

2800 - 2950 cm⁻¹: C-H stretching (Aliphatic morpholine CH₂ and Aromatic CH).[2]

1600, 1585, 1490 cm⁻¹: C=C Aromatic ring skeletal vibrations.[2]

1240 - 1250 cm⁻¹ (Strong):

asymmetric stretch (Anisole ether linkage).

1110 cm⁻¹: C-O-C symmetric stretch (Morpholine ether).[2]

750 cm⁻¹: C-H out-of-plane bending (ortho-substituted benzene ring). Crucial for

distinguishing from para-isomers which typically show bands ~800-850 cm⁻¹.[2]

Part 5: Experimental Protocol & Workflow
To ensure reproducibility, the following workflow employs a self-validating logic where each

step confirms the previous one.
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Workflow Diagram
Caption: Step-wise characterization workflow ensuring sample purity before expensive NMR

analysis.

Detailed Methodology
Sample Preparation (Acid-Base Extraction):

Purpose: Morpholine synthesis often yields neutral byproducts (unreacted epoxide).[2]

Dissolve crude oil in 1M HCl. Wash with Diethyl Ether (removes neutrals).[2]

Basify aqueous layer with 2M NaOH to pH 12.[2]

Extract into DCM, dry over

, and evaporate. This ensures the NMR spectrum contains only the amine.[2]

NMR Acquisition:

Solvent: Dissolve 10 mg of oil in 0.6 mL

.

Reference: TMS (0.00 ppm) or residual

(7.26 ppm).[2]

Parameters: 16 scans minimum for 1H; 1024 scans for 13C to resolve the quaternary

carbons.

Data Validation (The "Ortho" Check):

Check the aromatic region.[2][3] If you see a symmetric pattern (two doublets), you have

the para-isomer (wrong starting material). You must see a complex 4-proton multiplet

pattern for the ortho-isomer.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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